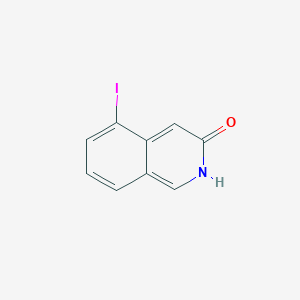

5-Iodoisoquinolin-3(2H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6INO |

|---|---|

Molecular Weight |

271.05 g/mol |

IUPAC Name |

5-iodo-2H-isoquinolin-3-one |

InChI |

InChI=1S/C9H6INO/c10-8-3-1-2-6-5-11-9(12)4-7(6)8/h1-5H,(H,11,12) |

InChI Key |

PYDIPIJLTVGWAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CNC(=O)C=C2C(=C1)I |

Origin of Product |

United States |

Design and Synthesis of Functionalized Derivatives Based on the 5 Iodoisoquinolin 3 2h One Skeleton

Rational Design Principles for Novel 5-Iodoisoquinolin-3(2H)-one Analogs

The rational design of new analogs based on the this compound skeleton is guided by established medicinal chemistry principles. The isoquinolinone core is recognized as a "privileged scaffold" due to its prevalence in numerous natural products and biologically active compounds. nih.gov The design process focuses on strategically modifying the core to optimize interactions with biological targets.

Key design principles include:

Structure-Activity Relationship (SAR) Exploration: The core structure allows for systematic modifications at several key positions. The iodine atom at the C5 position is a particularly important feature. As a heavy halogen, it can participate in halogen bonding, a type of non-covalent interaction that can influence binding affinity to protein targets. Furthermore, the iodine serves as a versatile synthetic handle for introducing a wide array of substituents through cross-coupling reactions, allowing for fine-tuning of steric and electronic properties.

Bioisosteric Replacement: The iodine atom can be replaced with other functional groups to modulate the physicochemical properties of the molecule, such as lipophilicity, polarity, and metabolic stability. For example, replacing iodine with smaller halogens, cyano, or acetylenic groups can significantly alter the compound's profile.

Pharmacophore Hybridization: The this compound moiety can be combined with other known pharmacophores to create hybrid molecules. This strategy aims to merge the beneficial properties of two different molecular entities to achieve synergistic effects or a dual mode of action. nih.gov

Conformational Control: Substitutions on the core, particularly at the N2 and C4 positions, can introduce steric bulk or rigidifying elements that lock the molecule into a specific conformation. This is crucial for optimizing the geometric fit within a biological target's binding site.

Synthesis of N-Substituted and C-Substituted Derivatives

The functionalization of the this compound core can be systematically achieved at both the nitrogen (N-substitution) and carbon (C-substitution) atoms, providing access to a wide range of derivatives.

N-Substituted Derivatives:

The nitrogen atom of the lactam in the isoquinolinone ring is a nucleophilic site that can be readily functionalized. A common method involves the deprotonation of the N-H bond with a suitable base, such as sodium hydride (NaH), followed by reaction with an electrophile. mdpi.com This straightforward approach allows for the introduction of a diverse array of substituents.

Table 1: Examples of N-Substitution Reactions on the Isoquinolinone Core

| Entry | Electrophile | Reagent/Conditions | N-Substituent |

| 1 | Benzyl bromide | NaH, DMF, rt | Benzyl |

| 2 | tert-Butyl bromoacetate | K₂CO₃, Acetone, reflux | -CH₂CO₂tBu |

| 3 | Propargyl bromide | NaH, THF, 0 °C to rt | Propargyl |

| 4 | 2-(Bromomethyl)naphthalene | Cs₂CO₃, DMF, 80 °C | 2-Naphthylmethyl |

C-Substituted Derivatives:

Carbon-substitution offers a powerful route to modify the scaffold's properties. The iodine atom at the C5 position is an exceptionally valuable handle for C-C and C-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling: The C5-I bond is highly reactive in palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions enable the introduction of aryl, heteroaryl, alkynyl, and amino groups, respectively, thereby expanding the structural diversity of the analogs significantly. nih.gov

C-H Functionalization: Modern synthetic methods also allow for the direct functionalization of C-H bonds. While the C5 position is already functionalized with iodine, other positions on the benzene (B151609) ring (e.g., C4, C6, C7, C8) could potentially be targeted for direct arylation, alkylation, or other modifications using appropriate directing groups and catalytic systems. rsc.org

Table 2: Potential Cross-Coupling Reactions at the C5-Iodo Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Introduced Group |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl/Heteroaryl |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃ | Alkenyl |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, BINAP, NaOtBu | Amino |

Incorporation of the this compound Moiety into Hybrid Molecular Architectures

Molecular hybridization involves covalently linking two or more distinct pharmacophoric units to create a single molecule with potentially enhanced or novel biological activities. semanticscholar.org The this compound scaffold is an excellent candidate for incorporation into such hybrid architectures due to its multiple points for synthetic modification.

Strategies for creating these hybrid molecules include:

Coupling via the C5-Iodo Position: The C5-iodo group is ideal for linking the isoquinolinone core to another heterocyclic system or pharmacophore using palladium-catalyzed cross-coupling reactions. For instance, a Suzuki coupling could attach a pyridine, pyrazole, or indole (B1671886) ring system.

Linkage through the N2-Position: A linker can be attached to the nitrogen atom of the isoquinolinone. The terminus of this linker can then be functionalized to react with a second molecule. For example, an N-propargyl derivative could be synthesized and then coupled with an azide-containing molecule via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a form of "click chemistry."

Multi-component Reactions: One-pot multi-component reactions can be designed to assemble complex hybrid molecules incorporating the isoquinolinone skeleton from simpler starting materials in a single, efficient step.

Diversity-Oriented Synthesis Strategies for this compound Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules to explore broad areas of chemical space. cam.ac.ukcam.ac.uk A DOS approach based on the this compound scaffold would aim to systematically vary substituents at multiple positions to generate a library of unique analogs.

A potential DOS strategy could follow a "build/couple/pair" logic, where the this compound core is the central building block. cam.ac.uk The synthetic pathway would be designed to introduce diversity elements in a branching manner:

Appendage Diversity: A variety of functional groups can be introduced at the N2 and C5 positions.

Scaffold Diversity: While the core scaffold remains the same, significant changes in molecular shape and properties can be achieved by introducing bulky, rigid, or flexible substituents.

Stereochemical Diversity: Introduction of chiral centers, for instance through the use of chiral building blocks for N-substitution, can add another layer of diversity. cam.ac.uk

Table 3: Hypothetical Library Generation via Diversity-Oriented Synthesis

| Scaffold Position | Diversity Element 1 (R¹) | Diversity Element 2 (R²) | Diversity Element 3 (R³) |

| N2-Position | H | Methyl | Benzyl |

| C5-Position (via Suzuki) | Phenyl | 4-Fluorophenyl | 2-Thienyl |

| C4-Position (hypothetical) | H | Bromo | Methyl |

This matrix-based approach allows for the rapid generation of a large number of compounds from a small set of starting materials, which is ideal for high-throughput screening campaigns. nih.govbroadinstitute.org

Stereoselective Synthesis of Chiral this compound Derivatives

While this compound itself is an achiral molecule, the introduction of stereocenters into its derivatives is of great interest, as the stereochemistry of a molecule is often critical for its biological activity. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

Methods for achieving stereoselectivity in the synthesis of this compound derivatives include:

Asymmetric Reduction: The related 3,4-dihydroisoquinolines can be synthesized enantioselectively through the asymmetric reduction (e.g., hydrogenation or transfer hydrogenation) of a C=N bond in a precursor molecule, using a chiral catalyst. mdpi.com This strategy could be adapted to create a chiral center at the C1 position.

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the isoquinolinone scaffold (e.g., at the N2 position) to direct the stereochemical outcome of a subsequent reaction at a different position. The auxiliary can then be removed to yield the enantiomerically enriched product. rsc.org

Asymmetric Cycloaddition Reactions: Chiral derivatives can be prepared through enantioselective cycloaddition reactions where the isoquinolinone core is built in a stereocontrolled manner. nih.govdoaj.org For example, a dearomative [3+2] annulation of isoquinolines can produce chiral dihydroisoquinoline derivatives. doaj.org

Asymmetric Iodocyclization: For building the core itself, asymmetric iodocyclization methods, controlled by chiral catalysts and additives, could potentially be employed to set the stereochemistry while simultaneously introducing the key iodine atom. nih.gov

These advanced synthetic strategies provide access to specific stereoisomers of functionalized this compound derivatives, which is essential for detailed pharmacological studies and the development of selective molecular probes or therapeutic agents.

Mechanistic Investigations Relevant to Iodoisoquinolinone Synthesis and Reactivity

Elucidation of Reaction Pathways and Transition States

The formation of the isoquinolinone core and the introduction of an iodine substituent can proceed through various mechanistic routes. These pathways are often dictated by the choice of reagents, catalysts, and reaction conditions.

The introduction of an iodine atom onto the isoquinolinone framework can occur through either a radical or a polar (ionic) mechanism. The prevailing pathway is highly dependent on the nature of the iodinating agent and the reaction conditions.

In the context of isoquinolinone synthesis using hypervalent iodine(III) reagents, such as (phenyliodonio)sulfamate (PISA), the mechanism is often polar. For instance, in the PISA-mediated synthesis of substituted isoquinolinones from o-alkenylbenzamide derivatives, a proposed mechanism involves the electrophilic reaction of PISA with the enolized amide. This is followed by a series of ionic steps including a proton shift, reductive elimination to form a nitrenium ion, and subsequent nucleophilic attack of the olefinic moiety onto the electrophilic nitrogen atom. A radical clock experiment using a cyclopropyl-substituted substrate showed no ring-opening, suggesting that radical intermediates are not involved in this particular transformation beilstein-journals.orgnih.gov.

Conversely, other iodination methods, particularly those involving molecular iodine under specific conditions (e.g., photochemical or in the presence of radical initiators), can proceed via radical pathways. While not specifically detailed for 5-iodoisoquinolin-3(2H)-one, the general principles of radical aromatic iodination would involve the generation of an iodine radical, which then adds to the aromatic ring, followed by oxidation and deprotonation to yield the iodinated product. The choice between a radical and a polar pathway is a critical consideration in designing a regioselective iodination strategy for the isoquinolinone scaffold.

Cascade and domino reactions offer an efficient route to complex molecules like isoquinolinones from simple starting materials in a single synthetic operation. The Castagnoli-Cushman reaction (CCR) is a prime example used for the synthesis of dihydroisoquinolones, which can be precursors to isoquinolinones. Mechanistic studies of the three-component reaction (3CR) involving homophthalic anhydride (B1165640), an amine, and an aldehyde have provided significant insights.

Through a combination of crossover experiments and in-situ infrared spectroscopy, it has been demonstrated that the reaction proceeds through the formation of an amide-acid intermediate. This intermediate exists in equilibrium with its corresponding cyclic anhydride and the free amine. The aldehyde present in the reaction mixture traps the amine via imine formation. The enol form of the anhydride then reacts with this imine in a Mannich-like mechanism, leading to the formation of the lactam ring. This detailed mechanistic understanding has resolved previous uncertainties and has been crucial for optimizing the reaction to achieve high yields and diastereoselectivity, often without the need for a Lewis acid catalyst nih.govorganic-chemistry.orgacs.org.

Catalytic Cycle Analysis in Metal-Mediated Transformations

Metal-catalyzed reactions are frequently employed for the synthesis of isoquinolinone derivatives. Palladium-catalyzed C-H activation and annulation is a powerful strategy. A plausible catalytic cycle for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones from N-methoxybenzamides and 2,3-allenoic acid esters illustrates the intricate role of the metal center.

The proposed cycle begins with the coordination of the palladium(II) catalyst to the N-methoxybenzamide, followed by N-metalation. The subsequent coordination and insertion of the allenoic acid ester leads to an intermediate that undergoes reductive elimination to furnish the final product and a palladium(0) species. The palladium(II) catalyst is then regenerated by an oxidant, such as silver carbonate, to close the catalytic cycle. The regioselectivity of this annulation is controlled by steric effects of the substituents on the allenoic acid ester and the thermodynamic stability of the resulting products mdpi.com.

Table 1: Proposed Catalytic Cycle for Palladium-Catalyzed Isoquinolinone Synthesis

| Step | Description |

|---|---|

| 1. Coordination | The Pd(II) catalyst coordinates with the N-methoxybenzamide. |

| 2. N-Metalation | The N-H bond is activated, leading to a palladacycle intermediate. |

| 3. Allene Insertion | The 2,3-allenoic acid ester coordinates to the palladium center and inserts into the Pd-C bond. |

| 4. Reductive Elimination | The C-C bond is formed, releasing the 3,4-dihydroisoquinolin-1(2H)-one product. |

| 5. Reoxidation | The resulting Pd(0) is reoxidized to Pd(II) by an oxidant (e.g., Ag₂CO₃), regenerating the active catalyst. |

Spectroscopic and Spectrometric Studies for Mechanistic Insights (e.g., in situ IR, ESI-MS)

To gain a deeper understanding of reaction mechanisms, real-time monitoring and identification of intermediates are invaluable. In the study of the Castagnoli-Cushman reaction, in-situ infrared (IR) spectroscopy has been instrumental. By monitoring the vibrational frequencies of the functional groups involved, researchers can track the consumption of reactants and the formation of intermediates and products over time. This technique provided direct evidence for the formation of the crucial amide-acid intermediates and their equilibrium with the cyclic anhydride organic-chemistry.org.

Electrospray ionization mass spectrometry (ESI-MS) is another powerful tool for identifying reaction intermediates. In the context of substituted isoquinolines, ESI-MS coupled with collision-induced dissociation (CID) has been used to study the gas-phase fragmentation of these molecules. This can provide insights into their intrinsic stability and reactivity, and help to characterize structurally related compounds or metabolites nih.gov. While not a direct observation of a reaction in solution, the fragmentation patterns can sometimes mirror solution-phase reactivity.

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a sensitive probe for determining whether a C-H bond is broken in the rate-determining step of a reaction. In the synthesis of isoquinolinones via a formal aromatic C-H insertion of a rhodium(II) carbenoid, a secondary deuterium (B1214612) KIE was used to distinguish between a direct C-H insertion and an electrophilic aromatic substitution mechanism. The observation of a significant secondary KIE supported the electrophilic aromatic substitution pathway nih.gov. This demonstrates the power of KIE studies in elucidating the intimate details of bond-forming events in the synthesis of the isoquinolinone core.

Solvent Effects and Reaction Parameter Optimization Studies

The choice of solvent can have a profound impact on the outcome of a reaction, influencing both the reaction rate and its chemoselectivity. In the synthesis of substituted isoquinolinones mediated by the hypervalent iodine(III) reagent PISA, the solvent was found to be a critical parameter that dictates the regioselectivity of the product. When the reaction is carried out in acetonitrile, 4-substituted isoquinolinones are the major products. In contrast, using hexafluoro-2-propanol (HFIP) as the solvent leads to the formation of 3-substituted isoquinolinones beilstein-journals.orgnih.govbeilstein-journals.org. This dramatic solvent-dependent chemoselectivity highlights the importance of optimizing reaction parameters to achieve the desired isomer.

The optimization of other reaction parameters, such as the choice of oxidant, additives, and temperature, is also crucial for maximizing the yield and selectivity of isoquinolinone synthesis. For example, in the PISA-mediated reaction, screening various iodine(III) reagents and the addition of molecular sieves were found to improve the reaction yield beilstein-journals.org.

Table 2: Solvent Effect on the Chemoselectivity of Isoquinolinone Synthesis

| Solvent | Major Product |

|---|---|

| Acetonitrile (MeCN) | 4-substituted isoquinolinone |

| Hexafluoro-2-propanol (HFIP) | 3-substituted isoquinolinone |

Computational Chemistry and Theoretical Studies on Iodoisoquinolinone Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical methods are fundamental to computational chemistry, providing a detailed description of the electronic structure, energy, and properties of molecules by solving the Schrödinger equation. idosr.orgdiva-portal.org These calculations are essential for understanding the intrinsic properties of iodoisoquinolinone systems.

Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a many-body system based on its electron density. wikipedia.orgnih.gov It offers a balance between accuracy and computational cost, making it a versatile tool for studying molecules like 5-Iodoisoquinolin-3(2H)-one. wikipedia.org DFT is applied to optimize molecular geometries, predict reaction energies, and calculate various electronic properties. mdpi.comnih.gov For instance, DFT calculations can determine the distribution of electron density, highlighting electronegative and electropositive regions within the molecule, which is crucial for understanding its interaction with other chemical species. The ωB97XD functional, for example, is often chosen for its proficiency in handling non-covalent interactions. nih.gov

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: These are hypothetical values for illustrative purposes.)

| Property | Calculated Value | Description |

| Total Energy | -452.1 Hartree | The total electronic energy of the optimized ground state molecule. |

| Dipole Moment | 3.5 Debye | Indicates the overall polarity of the molecule, arising from its asymmetric charge distribution. |

| Mulliken Charge on Iodine | +0.15 e | Suggests a slight positive charge on the iodine atom, indicating its potential to act as a halogen bond donor. |

| Mulliken Charge on Carbonyl Oxygen | -0.55 e | A significant negative charge, identifying it as a primary site for hydrogen bonding and electrophilic attack. |

| Mulliken Charge on Amide Nitrogen | -0.40 e | A negative charge indicating its nucleophilic character. |

Frontier Molecular Orbital (FMO) theory is a powerful model for describing chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgucsb.edu The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, and its characteristics determine the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, defining the molecule's electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich parts of the molecule, such as the aromatic system and the heteroatoms (N, O), while the LUMO may be distributed over the aromatic system and the C-I bond, suggesting potential sites for nucleophilic attack.

Table 2: Representative FMO Properties for an Iodoisoquinolinone System (Note: These are hypothetical values for illustrative purposes.)

| Parameter | Energy (eV) | Implication for Reactivity |

| HOMO Energy | -6.2 eV | A higher HOMO energy indicates a greater tendency to donate electrons (higher nucleophilicity). |

| LUMO Energy | -1.5 eV | A lower LUMO energy suggests a greater ability to accept electrons (higher electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | A relatively large energy gap suggests high kinetic stability and low chemical reactivity. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion, MD provides a detailed view of the dynamic behavior of a system, offering insights into conformational changes and intermolecular interactions that are not accessible through static QM calculations. mdpi.comarxiv.org For this compound, MD simulations can be used to explore the flexibility of the isoquinolinone ring, the dynamics of its interactions with solvent molecules, or its binding stability within a protein active site. mdpi.com These simulations are crucial for understanding how the molecule behaves in a realistic, dynamic environment, such as in solution or in biological systems. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis) and Validation

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to confirm the structure and electronic properties of a molecule. researchgate.net

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically within a DFT framework. researchgate.net By predicting the ¹H and ¹³C NMR spectra for a proposed structure of an iodoisoquinolinone, researchers can validate its synthesis and stereochemistry by matching the theoretical data with experimental results. nih.gov

UV-Vis Spectroscopy: The electronic transitions that give rise to absorption in the Ultraviolet-Visible (UV-Vis) spectrum can be predicted using Time-Dependent Density Functional Theory (TD-DFT). cuny.edu These calculations provide information on the excitation energies (corresponding to absorption wavelengths) and the intensity of these transitions (oscillator strengths). This analysis helps in understanding the electronic structure and the nature of the chromophores within the this compound molecule. researchgate.net

Table 3: Hypothetical Calculated vs. Experimental Spectroscopic Data

| Parameter | Calculated Value | Experimental Value |

| ¹³C NMR Shift (C=O) | 165.2 ppm | 164.8 ppm |

| ¹H NMR Shift (N-H) | 8.1 ppm | 8.3 ppm |

| UV-Vis λmax 1 | 310 nm | 312 nm |

| UV-Vis λmax 2 | 255 nm | 258 nm |

Analysis of Non-Covalent Interactions, including Halogen Bonding

Non-covalent interactions play a critical role in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. In this compound, several types of non-covalent interactions are significant.

Halogen Bonding: The iodine atom in the molecule can participate in halogen bonding, a highly directional, non-covalent interaction where the halogen acts as an electrophilic center (σ-hole) and interacts with a nucleophile or Lewis base. researchgate.netmdpi.comnih.gov This interaction is crucial in crystal engineering and molecular recognition. pdx.edu

Hydrogen Bonding: The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions are fundamental to the formation of dimers or extended networks in the solid state and in solution.

π-π Stacking: The planar aromatic isoquinoline (B145761) ring can engage in π-π stacking interactions with other aromatic systems.

Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be employed to characterize and quantify these weak interactions. nih.gov

Table 4: Potential Non-Covalent Interactions in this compound Dimers

| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) |

| Halogen Bond | C-I | O=C | 3 - 5 |

| Hydrogen Bond | N-H | O=C | 4 - 7 |

| π-π Stacking | Isoquinoline Ring | Isoquinoline Ring | 2 - 4 |

Theoretical Studies on Reaction Mechanisms and Catalysis

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. nih.govmdpi.com DFT is a primary tool for locating transition state structures and calculating activation energies, thereby providing a detailed understanding of reaction kinetics and thermodynamics. mdpi.com

For iodoisoquinolinones, theoretical studies could investigate:

Synthesis Mechanisms: Elucidating the step-by-step mechanism for the synthesis of the this compound scaffold. researchgate.net

Reactivity in Cross-Coupling: Modeling the mechanism of palladium-catalyzed reactions (e.g., Suzuki, Heck) involving the activation of the C-I bond.

Catalytic Cycles: Investigating the potential for the iodine atom to participate in catalytic processes, possibly through the formation of hypervalent iodine intermediates, which are known to be powerful oxidants and catalysts in organic synthesis. researchgate.netdntb.gov.ua

Structure-Property Relationship (SPR) Modeling (focus on theoretical correlation between structure and chemical/spectroscopic properties)

Computational chemistry and theoretical studies provide invaluable insights into the intricate relationship between the molecular structure of iodoisoquinolinone systems and their resultant chemical and spectroscopic properties. While specific experimental and extensive theoretical studies on this compound are not widely available in the current literature, Structure-Property Relationship (SPR) models can be extrapolated from computational analyses of related isoquinoline and quinoline (B57606) derivatives. rsc.orgresearchgate.netnih.gov These models are built upon the fundamental principles of quantum chemistry, employing methods like Density Functional Theory (DFT) to elucidate electronic structure, molecular geometry, and vibrational frequencies.

The theoretical correlation between the structure of a molecule like this compound and its properties is primarily dictated by the spatial arrangement of its atoms and the distribution of electrons within the molecule. The presence of a halogen atom, specifically iodine, at the 5-position of the isoquinolinone core is expected to significantly influence its physicochemical characteristics. Halogen atoms are known to affect molecules through a combination of inductive and resonance effects, as well as through their ability to form halogen bonds. rsc.org

Detailed Research Findings from Analogous Systems

Studies on halogenated quinolinones and other isoquinoline derivatives have demonstrated that computational methods can reliably predict various molecular descriptors. rsc.orgnih.gov These descriptors are instrumental in building robust SPR models. Key parameters often investigated include:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity and its electronic absorption properties. A smaller HOMO-LUMO energy gap generally implies higher reactivity and a shift in the absorption spectrum to longer wavelengths (a bathochromic shift). For this compound, the electron-withdrawing nature of the iodine atom is expected to lower the energy of both the HOMO and LUMO levels.

Molecular Electrostatic Potential (MEP): MEP maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In the case of this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the lactam group and the iodine atom, indicating their susceptibility to electrophilic attack.

Vibrational Frequencies: Theoretical calculations of infrared (IR) and Raman spectra allow for the assignment of vibrational modes to specific functional groups. These calculated frequencies can be correlated with experimental spectra to confirm the molecular structure. The C=O and N-H stretching frequencies of the lactam ring, as well as vibrational modes involving the C-I bond, would be characteristic features in the theoretical vibrational spectrum of this compound.

Geometrical Parameters: Optimized molecular geometries from DFT calculations provide information on bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's shape and steric properties.

The following interactive data tables showcase hypothetical, yet plausible, theoretical data for this compound, derived from the trends observed in computational studies of similar halogenated heterocyclic systems.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -2.1 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and electronic transition energy. |

| Dipole Moment | 3.2 D | Quantifies the overall polarity of the molecule. |

Table 2: Selected Calculated Geometrical Parameters for this compound

| Bond/Angle | Calculated Value | Significance |

| C5-I Bond Length | 2.10 Å | Characteristic bond length for an aryl iodide. |

| C3=O Bond Length | 1.23 Å | Typical double bond character of a carbonyl group. |

| N2-H Bond Length | 1.01 Å | Standard N-H bond length in an amide. |

| C4-C5-I Bond Angle | 119.5° | Reflects the geometry around the iodine-substituted carbon. |

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |

| N-H Stretch | 3450 | Lactam N-H |

| C=O Stretch | 1680 | Lactam C=O |

| Aromatic C=C Stretch | 1600-1450 | Isoquinoline Ring |

| C-I Stretch | 550 | Aryl-Iodide |

These tables illustrate the type of data generated from computational SPR modeling. Such data is crucial for establishing quantitative relationships between a molecule's structural features and its observable properties. For instance, a QSAR (Quantitative Structure-Activity Relationship) study on a series of substituted iodoisoquinolinones could use these calculated descriptors to build a mathematical model that predicts a specific biological activity. japsonline.comjapsonline.com While these tables are based on theoretical expectations for this compound, they are grounded in the established principles and findings from computational studies on analogous molecular systems. rsc.orgresearchgate.netnih.gov

Exploration of Advanced Chemical Research Applications for 5 Iodoisoquinolin 3 2h One Analogs

Development of Chemical Probes and Imaging Agents

The inherent photophysical properties and biological relevance of the isoquinolinone core have made it an attractive scaffold for the design of specialized chemical probes and imaging agents. These tools are crucial for visualizing and understanding complex biological processes at the molecular level.

The isoquinoline (B145761) framework is a key structural component in a variety of fluorescent probes due to its aromatic, planar structure which often imparts favorable photophysical properties. researchgate.netresearchgate.net The design of such probes frequently involves a modular approach, where the isoquinolinone core acts as the fluorophore, and specific functionalities are appended to tune its optical characteristics or introduce sensitivity to a particular analyte or microenvironment. ijpsjournal.com

The synthesis of these probes often leverages modern organic chemistry techniques. For instance, novel isoquinoline derivatives intended for fluorescent applications have been synthesized through Goldberg-Ullmann-type coupling reactions, which involve the copper(I)-catalyzed coupling of an appropriate isoquinoline precursor with amides. researchgate.netresearchgate.net The photophysical properties of the resulting compounds are highly dependent on their substitution pattern and the surrounding solvent environment. In protic, hydrogen-bonding solvents like water, the quantum yields of isoquinoline-based fluorophores can be higher compared to hydrocarbon solvents. researchgate.net This is attributed to the stabilization of the excited state through hydrogen bonding with the lone pair of electrons on the nitrogen atom. researchgate.net

Researchers have developed novel phenaleno isoquinolinium-based fluorescent agents that are effective for sensitive detection in biological systems, such as mapping sentinel lymph nodes. oup.comresearchgate.net These imaging agents demonstrate the potential of the isoquinoline scaffold to create probes with excellent biocompatibility and utility in in vivo imaging applications. oup.comresearchgate.net The design strategy for such probes often focuses on creating molecules that absorb and emit light in the visible or near-infrared region to minimize interference from biological autofluorescence.

The isoquinolinone scaffold is a cornerstone in the molecular design of inhibitors for Poly(ADP-ribose) Polymerase (PARP), a family of enzymes critical to DNA repair. nih.gov The fundamental design principle for these inhibitors is to mimic the nicotinamide (B372718) moiety of the enzyme's natural substrate, NAD+. nih.gov The lactam ring of the isoquinolinone core effectively serves as a bioisostere of the nicotinamide carboxamide, engaging in crucial hydrogen bonding interactions with key amino acid residues (like Gly863 and Ser904) in the PARP active site. nih.gov

Structure-activity relationship (SAR) studies have driven the evolution of isoquinolinone-based PARP inhibitors. nih.gov Initial designs focused on the core scaffold, but further optimization has involved modifying various positions of the ring system to enhance potency and selectivity. For example, constraining a linear propylene (B89431) linker on an isoquinolinone inhibitor into a cyclopentene (B43876) ring was shown to improve pharmacokinetic parameters while maintaining high potency for PARP1. nih.govbohrium.com

To further refine the chemical structure and avoid potential metabolic liabilities associated with certain moieties, designers have incorporated the nitrogen substituent of the isoquinolinone ring into a new bicyclic system, affording a naphthyridinone scaffold. nih.govbohrium.com This modification led to the identification of highly potent PARP1 inhibitors. nih.gov Another design strategy involves creating hybrid molecules, such as fusing the isoquinolinone pharmacophore with a 1,4-naphthoquinone (B94277) moiety to generate a benzo[b]phenanthridine-5,7,12(6H)-trione core. nih.gov This approach aims to combine the PARP-inhibitory function with other chemical properties to create multifunctional research tools. nih.gov The table below summarizes the inhibitory activity of selected isoquinolinone and related scaffolds.

| Compound Scaffold | Key Structural Features | PARP-1 IC₅₀ (nM) | Reference |

|---|---|---|---|

| Isoquinolinone-Naphthoquinone Hybrid (5c) | Fused benzo[b]phenanthridine-5,7,12(6H)-trione core | 2.4 | nih.gov |

| Isoquinolinone-Naphthoquinone Hybrid (5d) | Fused benzo[b]phenanthridine-5,7,12(6H)-trione core | 4.8 | nih.gov |

| Naphthyridinone Analog | Nitrogen substituent incorporated into a bicyclic ring | Potent, specific value not stated in abstract | nih.govbohrium.com |

| Quinoxaline-based Analog (8a) | Bioisostere of phthalazinone core; p-methoxyphenyl ring | 2.31 | organic-chemistry.org |

| Quinoxaline-based Analog (5) | Bioisostere of phthalazinone core | 3.05 | organic-chemistry.org |

Integration into Supramolecular Assemblies and Functional Materials

The 5-iodoisoquinolin-3(2H)-one structure is well-suited for incorporation into supramolecular assemblies and the creation of functional materials, primarily due to two key noncovalent interactions: halogen bonding and π-π stacking.

The iodine atom at the C5 position is a potent halogen-bond donor. oup.comresearchgate.net Halogen bonding is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as the nitrogen or carbonyl oxygen of a neighboring isoquinolinone molecule. nih.govrsc.org The strength of this interaction increases in the order Cl < Br < I, making iodo-derivatives particularly effective for directing self-assembly. oup.com Research has shown that the single-atom replacement of hydrogen with iodine on aromatic moieties can dramatically amplify self-assembly processes, leading to the formation of ordered nanostructures like hydrogels at significantly lower concentrations. nih.gov This principle suggests that this compound could be a powerful building block for creating novel hydrogels and other soft materials. The iodine atom can drive the lateral assembly of molecules into well-defined sheets or fibers. nih.gov

In addition to halogen bonding, the planar, aromatic core of the isoquinolinone scaffold facilitates π-π stacking interactions. These interactions, where the electron-rich π-systems of adjacent molecules align, further stabilize supramolecular structures. The combination of directional halogen bonding and broader π-π stacking provides a powerful and orthogonal strategy for crystal engineering and the rational design of functional organic materials. nih.govrsc.org For example, isoquinoline derivatives have been explored as components in electrochromic materials, where their electronic properties can be reversibly altered. wikipedia.org The ordered arrangement of these molecules in the solid state, guided by noncovalent interactions, is critical to the performance of such materials.

Utilization in Complex Molecule Synthesis as Advanced Intermediates

The this compound scaffold serves as a highly versatile advanced intermediate in the synthesis of complex molecules. The key to its utility is the carbon-iodine (C-I) bond at the 5-position, which acts as a synthetic handle for a wide range of transition-metal-catalyzed cross-coupling reactions. yonedalabs.com The C-I bond is the most reactive among the carbon-halogen bonds (C-I > C-Br > C-Cl) in these reactions, allowing for selective functionalization under mild conditions. wikipedia.org

This reactivity enables the modular construction of highly substituted isoquinolinone derivatives through the introduction of diverse molecular fragments. Key palladium-catalyzed reactions applicable to this scaffold include:

Suzuki-Miyaura Coupling: This reaction couples the iodo-isoquinolinone with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. yonedalabs.comorganic-chemistry.org It is a robust method for introducing aryl or heteroaryl substituents at the C5 position, significantly increasing molecular complexity. researchgate.netnih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the iodo-isoquinolinone and a terminal alkyne. wikipedia.orglibretexts.org It is an efficient method for installing alkynyl groups, which are themselves versatile functional groups that can undergo further transformations. The reaction typically uses a palladium catalyst and a copper(I) co-catalyst. wikipedia.org

Heck Reaction: This reaction couples the iodo-isoquinolinone with an alkene to form a substituted alkene, creating a new carbon-carbon bond at the C5 position. organic-chemistry.orgwikipedia.org The Heck reaction is particularly useful for synthesizing stilbene-like structures and other vinyl-substituted aromatics. youtube.com

The ability to selectively perform these transformations allows chemists to use this compound as a platform to build a library of complex derivatives for applications in medicinal chemistry and materials science.

| Reaction Type | Coupling Partner | Group Introduced at C5 | Typical Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Aryl (Ar) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | yonedalabs.comorganic-chemistry.org |

| Sonogashira Coupling | R-C≡C-H | Alkynyl (-C≡C-R) | Pd(0) catalyst, Cu(I) salt, Base | wikipedia.orglibretexts.org |

| Heck Reaction | CH₂=CHR | Vinyl (-CH=CHR) | Pd(0) or Pd(II) catalyst, Base | organic-chemistry.orgwikipedia.org |

Development of Novel Catalytic Systems Utilizing Iodoisoquinolinone Scaffolds

While isoquinoline derivatives are frequently the targets of catalytic synthesis, researchgate.netijpsjournal.combohrium.com the inherent structural features of the isoquinolinone scaffold also make it a promising candidate for use as a ligand or a core component in novel catalytic systems.

The nitrogen and oxygen atoms within the isoquinolinone structure possess lone pairs of electrons, making them potential coordination sites for transition metals. nih.gov The chelation of metals by isoquinoline alkaloids has been studied, providing a basis for their application as ligands in homogeneous catalysis. nih.gov By designing and synthesizing chiral isoquinolinone derivatives, it is possible to create ligands for asymmetric catalysis, where the rigid scaffold can create a well-defined chiral environment around a metal center to control the stereochemical outcome of a reaction. Axially chiral isoquinoline N-oxides, for example, have been identified as promising chiral ligands or organocatalysts. acs.org

Furthermore, the isoquinoline framework can be incorporated into organic photocatalysts. Researchers have designed a diaryl ketone-type photocatalyst incorporating an isoquinoline group that exhibits enhanced absorption of visible light. nih.gov This catalyst was effective in mediating the dehydrogenative cross-coupling of heteroarenes with alkanes using air as the oxidant, demonstrating a metal-free, oxidase-type C-H/C-H coupling. nih.gov

The iodine atom in this compound also opens possibilities in the field of organocatalysis. wikipedia.org Specifically, the iodine can act as a halogen-bond donor to activate substrates. Halogen bonding is increasingly recognized as a key interaction in organocatalysis, where it can be used to control conformation, stabilize transition states, or activate electrophiles in a manner analogous to hydrogen bonding. youtube.com A bifunctional organocatalyst containing an isoquinoline N-oxide moiety (as a hydrogen-bond donor) and a phenol (B47542) group (as a hydrogen-bond acceptor) has been successfully used for the highly enantioselective synthesis of axially chiral compounds, showcasing the potential of the scaffold in non-covalent catalysis. acs.org

Future Research Directions and Unexplored Avenues for 5 Iodoisoquinolin 3 2h One Chemistry

Advancements in Green Chemistry Methodologies for Synthesis

The synthesis of functionalized heterocycles is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous substances. nih.gov Future research into the synthesis of 5-Iodoisoquinolin-3(2H)-one and its derivatives will likely focus on the adoption of more sustainable and environmentally benign methodologies.

Current synthetic routes to isoquinolinone scaffolds often rely on traditional methods that may involve harsh reaction conditions and the use of stoichiometric, and often toxic, reagents. researchgate.net The future of this compound synthesis will likely see a shift towards catalytic, atom-economical processes. This includes the exploration of transition-metal-catalyzed C-H activation and annulation reactions, which can construct the isoquinolinone core from simpler, readily available starting materials in a more direct fashion. researchgate.net Furthermore, the development of catalyst-free synthetic methods, potentially utilizing microwave or ultrasound irradiation in green solvents like water or polyethylene (B3416737) glycol (PEG), represents a significant area for advancement. nih.govresearchgate.net Such techniques not only align with the principles of green chemistry but also offer the potential for accelerated reaction times and improved yields. nih.gov

| Green Chemistry Approach | Potential Application in this compound Synthesis | Expected Benefits |

| Microwave-Assisted Synthesis | Rapid and efficient cyclization reactions to form the isoquinolinone core. | Reduced reaction times, increased yields, and lower energy consumption. nih.gov |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates for the formation of C-C and C-N bonds in the synthesis of substituted derivatives. | Environmentally friendly, efficient, and can lead to the formation of novel molecular structures. nih.gov |

| Use of Green Solvents (e.g., water, PEG) | Performing cyclization and functionalization reactions in non-toxic, recyclable solvents. | Reduced environmental impact and improved safety profile of the synthetic process. researchgate.net |

| Catalyst-Free Reactions | Development of synthetic routes that avoid the use of heavy metal catalysts. | Reduced cost, toxicity, and simplification of purification procedures. |

| Reusable Catalysts | Employing solid-supported or nanocatalysts for the synthesis of the isoquinolinone scaffold. | Facile catalyst recovery and reuse, leading to more sustainable and cost-effective processes. nih.gov |

Discovery of Unprecedented Reactivity Patterns and Transformations

The iodine atom at the 5-position of the isoquinolinone ring is a key feature that is ripe for exploitation in the discovery of novel reactivity. While iodoarenes are well-known participants in a variety of cross-coupling reactions, the specific electronic environment of the this compound scaffold could lead to unprecedented transformations.

Future research will undoubtedly delve into the application of modern cross-coupling methodologies to this substrate. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are expected to be highly effective for the functionalization of the C5-position. researchgate.netwikipedia.orgwikipedia.org These reactions would allow for the introduction of a wide range of aryl, alkynyl, and amino substituents, respectively, thereby creating libraries of novel compounds with diverse functionalities. researchgate.netwikipedia.orgwikipedia.org

Beyond these established methods, there is significant scope for exploring more unconventional reactivity. This could include the investigation of copper-free Sonogashira couplings to avoid the formation of alkyne dimers, or the use of nickel catalysts as a more sustainable alternative to palladium. wikipedia.org Furthermore, the potential for tandem reactions, where an initial cross-coupling is followed by an intramolecular cyclization, could lead to the rapid construction of complex, polycyclic systems based on the isoquinolinone core.

| Reaction Type | Potential Transformation of this compound | Potential Outcome |

| Suzuki-Miyaura Coupling | Reaction with aryl or heteroaryl boronic acids. | Synthesis of 5-aryl- and 5-heteroarylisoquinolin-3(2H)-ones. researchgate.net |

| Sonogashira Coupling | Reaction with terminal alkynes. | Synthesis of 5-alkynylisoquinolin-3(2H)-ones. wikipedia.org |

| Buchwald-Hartwig Amination | Reaction with primary or secondary amines. | Synthesis of 5-aminoisoquinolin-3(2H)-ones. wikipedia.org |

| Copper-Free Sonogashira Coupling | Coupling with terminal alkynes without a copper co-catalyst. | Avoidance of alkyne homocoupling byproducts. wikipedia.org |

| Nickel-Catalyzed Coupling | Use of nickel catalysts for cross-coupling reactions. | More sustainable and cost-effective functionalization. wikipedia.org |

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of synthetic chemistry. rjptonline.org These powerful computational tools can be employed to predict the outcomes of chemical reactions, optimize reaction conditions, and even design novel molecules with desired properties. pharmaceutical-technology.comappliedclinicaltrialsonline.com For this compound, AI and ML could play a pivotal role in accelerating the discovery of new derivatives and their applications.

| AI/ML Application | Potential Use in this compound Chemistry | Expected Impact |

| Reaction Outcome Prediction | Predicting the products and yields of cross-coupling reactions with various partners. | More efficient planning of synthetic routes and reduced number of failed experiments. pharmaceutical-technology.comappliedclinicaltrialsonline.com |

| Retrosynthetic Analysis | Designing multi-step synthetic pathways to complex target molecules derived from this compound. | Acceleration of the synthesis of complex molecules for various applications. |

| de novo Molecular Design | Generating novel this compound derivatives with predicted biological activity or material properties. | Faster identification of lead compounds in drug discovery and materials science. |

| Optimization of Reaction Conditions | Predicting the optimal catalyst, solvent, and temperature for a given transformation. | Improved reaction yields and reduced development time for synthetic protocols. |

Expansion of Biological Probe Development Through Innovative Scaffold Engineering

The isoquinolinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The this compound framework, with its modifiable C5-position, presents an excellent starting point for the development of novel biological probes.

A particularly promising avenue of research is the design of fluorescent probes. By attaching a fluorophore to the 5-position of the isoquinolinone ring, it may be possible to create sensors for specific biological analytes or to visualize cellular processes. The photophysical properties of such probes could be fine-tuned by varying the nature of the substituent introduced via cross-coupling reactions. For example, the introduction of electron-donating or -withdrawing groups could modulate the absorption and emission wavelengths of the resulting fluorescent molecule.

Furthermore, the this compound scaffold could be elaborated into more complex molecules designed to interact with specific biological targets, such as enzymes or receptors. The iodine atom can be replaced with moieties that are known to bind to particular protein active sites, potentially leading to the discovery of new therapeutic agents or diagnostic tools.

Development of Advanced Analytical and Structural Characterization Techniques for Complex Derivatives

As the chemistry of this compound is explored and more complex derivatives are synthesized, the need for advanced analytical and structural characterization techniques will become paramount. While standard techniques such as NMR and mass spectrometry are indispensable, the unambiguous determination of the structure of novel, intricate molecules will require more sophisticated methods.

High-resolution mass spectrometry (HRMS) will be essential for confirming the elemental composition of new derivatives. rsc.org Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), will be crucial for elucidating the connectivity and stereochemistry of complex products. In cases where single crystals can be obtained, X-ray crystallography will provide definitive proof of the three-dimensional structure of these molecules. nih.gov The insights gained from these advanced characterization techniques will be vital for understanding the structure-property relationships of new this compound derivatives and for guiding the design of future synthetic targets.

| Analytical Technique | Application in the Study of this compound Derivatives | Information Gained |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination of newly synthesized compounds. | Unambiguous confirmation of elemental composition. rsc.org |

| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Elucidation of the structure of complex derivatives. | Detailed information on proton-proton and proton-carbon correlations, confirming molecular connectivity. |

| X-ray Crystallography | Determination of the solid-state structure of crystalline derivatives. | Precise bond lengths, bond angles, and three-dimensional arrangement of atoms in the molecule. nih.gov |

| Computational Chemistry (e.g., DFT) | Prediction of spectroscopic properties and reaction mechanisms. | Correlation of theoretical data with experimental results to gain a deeper understanding of molecular structure and reactivity. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.